BN 50739

Description

Properties

CAS No. |

128672-07-1 |

|---|---|

Molecular Formula |

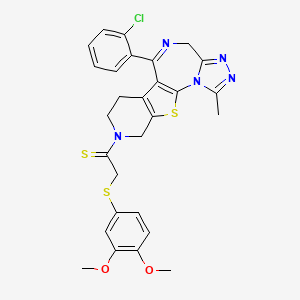

C28H26ClN5O2S3 |

Molecular Weight |

596.2 g/mol |

IUPAC Name |

1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione |

InChI |

InChI=1S/C28H26ClN5O2S3/c1-16-31-32-24-13-30-27(18-6-4-5-7-20(18)29)26-19-10-11-33(14-23(19)39-28(26)34(16)24)25(37)15-38-17-8-9-21(35-2)22(12-17)36-3/h4-9,12H,10-11,13-15H2,1-3H3 |

InChI Key |

MRVWRDZEYURFSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)CSC5=CC(=C(C=C5)OC)OC)C(=NC2)C6=CC=CC=C6Cl |

Appearance |

Solid powder |

Other CAS No. |

128672-07-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BN 50739 BN-50739 tetrahydro-4,7,8,10 methyl-(chloro-2-phenyl)-6-((3,4-dimethoxyphenyl)thio)methylthiocarbonyl-9-pyrido(4',3'-4,5)thieno(3,2-f)triazolo-1,2,4(4,3-a)diazepine-1,4 |

Origin of Product |

United States |

Foundational & Exploratory

BN 50739: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a highly active phospholipid mediator implicated in a diverse array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[3] By blocking the PAF receptor, this compound effectively mitigates the downstream cellular and tissue responses triggered by PAF, demonstrating significant therapeutic potential in preclinical models of septic shock, traumatic shock, and ischemia-induced cardiac arrhythmias.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its pharmacological activity in various experimental settings.

Core Mechanism of Action: PAF Receptor Antagonism

The primary mechanism of action of this compound is its competitive and specific antagonism of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of PAF to its receptor initiates a cascade of intracellular signaling events that lead to a variety of cellular responses. This compound exerts its effects by binding to the PAF receptor and preventing the binding of PAF, thereby inhibiting the initiation of this signaling cascade.

Inhibition of Intracellular Signaling Pathways

The binding of PAF to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

This compound has been demonstrated to effectively block these initial steps in the PAF signaling cascade. In neurohybrid NG108-15 cells, this compound potently inhibits PAF-induced intracellular calcium mobilization and phosphoinositide turnover (IP3 formation) in a dose-dependent manner.[2]

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

| In Vitro Assay | Agonist | Test System | IC50 Value | Reference |

| PAF-induced Platelet Aggregation | PAF | Washed Rabbit Platelets | 50 nM | [1] |

| PAF-induced Intracellular Ca²⁺ Mobilization | PAF | Neurohybrid NG108-15 Cells | 4.8 nM | [2] |

| PAF-induced IP3 Formation | PAF | Neurohybrid NG108-15 Cells | 3.6 nM | [2] |

| PAF-induced Platelet Aggregation | PAF | In vitro | 0.2-1 x 10⁻⁷ M (60-100% inhibition) | [5] |

| In Vivo Model | Challenge | Species | This compound Dose | Observed Effect | Reference |

| Endotoxin-induced Septic Shock | Lipopolysaccharide (LPS) | Rabbit | 10 mg/kg (pretreatment) | Reduced 24-hr mortality from 75% to 22% | [6] |

| Endotoxin-induced Septic Shock | Lipopolysaccharide (LPS) | Rabbit | Post-treatment | Increased 10-hr survival from 33% to 87% | [6] |

| Traumatic Shock | Noble-Collip Drum Trauma | Rat | 10 mg/kg (post-trauma) | Prolonged survival time from 1.62 h to 3.14 h | [1] |

| Ischemia-induced Ventricular Arrhythmias | Coronary Artery Ligation | Rat (isolated heart) | 10⁻⁵ M | Reduced incidence of ventricular tachycardia from 91% to 33% | [4] |

| Ischemia-induced Ventricular Arrhythmias | Coronary Artery Ligation | Rat (isolated heart) | 10⁻⁵ M | Reduced incidence of ventricular fibrillation from 75% to 8% | [4] |

Neuroprotective and Anti-inflammatory Effects

PAF is a significant mediator in neuroinflammation and neuronal damage.[7] By antagonizing the PAF receptor, this compound exhibits neuroprotective potential. The activation of PAF receptors on various central nervous system cells, including neurons, microglia, and astrocytes, contributes to excitotoxicity, oxidative stress, and inflammation, all of which are implicated in the pathogenesis of acute ischemic stroke and other neurological disorders.[7][8] this compound's ability to block PAF-induced calcium influx and subsequent downstream signaling pathways likely contributes to its neuroprotective effects by attenuating these detrimental processes.[2][8]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Washed Rabbit Platelets)

-

Blood Collection: Blood is drawn from rabbits into a solution containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.

-

Platelet Washing: The PRP is then centrifuged at a higher speed to pellet the platelets. The platelet pellet is resuspended in a washing buffer and this step is repeated to obtain washed platelets.

-

Platelet Suspension: The final platelet pellet is resuspended in a suitable buffer to a standardized concentration.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established, after which this compound or vehicle is added to the platelet suspension. Following a short incubation, the aggregating agent (PAF) is added, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the maximal aggregation in the presence of the compound to the maximal aggregation in the control (vehicle) group. The IC50 value is determined from the dose-response curve.

In Vivo Endotoxin-Induced Septic Shock Model (Rabbit)

-

Animal Preparation: New Zealand White rabbits are used. For pretreatment studies, this compound (e.g., 10 mg/kg) is administered intraperitoneally (i.p.) prior to the endotoxin challenge.[6]

-

Endotoxin Administration: A lethal dose of E. coli lipopolysaccharide (LPS), a potent endotoxin, is administered intravenously (i.v.) to induce septic shock.[6]

-

Monitoring: Key physiological parameters such as blood pressure, heart rate, and survival are monitored over a 24-hour period. Blood samples can be collected to measure markers of organ damage and inflammation.

-

Post-treatment Protocol: In post-treatment studies, this compound is administered after the induction of septic shock.[6]

-

Data Analysis: Survival rates and changes in physiological and biochemical parameters are compared between the this compound-treated group and the control (vehicle-treated) group.

In Vivo Traumatic Shock Model (Rat)

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.[1]

-

Induction of Trauma: Traumatic shock is induced using a Noble-Collip drum, which subjects the animals to controlled, repetitive trauma.[1][9]

-

Treatment: Following the induction of trauma, this compound (e.g., 10 mg/kg) or vehicle is administered intravenously.[1]

-

Monitoring: Survival time is the primary endpoint. Other parameters such as mean arterial pressure and plasma levels of shock markers (e.g., cathepsin D, myocardial depressant factor) can also be measured.[1]

-

Data Analysis: Survival times and biomarker levels are compared between the this compound-treated and control groups.

This compound is a well-characterized, specific antagonist of the PAF receptor. Its mechanism of action is centered on the inhibition of PAF-induced intracellular signaling, primarily through the blockade of phosphoinositide turnover and subsequent calcium mobilization. This action translates to potent anti-inflammatory, anti-thrombotic, and cardioprotective effects in various preclinical models. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for further research and development in conditions where PAF plays a critical pathological role.

References

- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Effect of this compound, a new platelet activating factor antagonist, on ischaemia induced ventricular arrhythmias in isolated working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet activating factor (PAF) and tumor necrosis factor-alpha (TNF alpha) interactions in endotoxemic shock: studies with this compound, a novel PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Noble-Collip Drum Trauma Induces Disseminated Intravascular Coagulation But Not Acute Coagulopathy of Trauma-Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

BN 50739: A Technical Guide to a Specific PAF Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive technical overview of its pharmacological effects, mechanism of action, and preclinical efficacy in various pathological models. The information is compiled from foundational studies to serve as a resource for researchers investigating PAF-mediated signaling in inflammation, shock, and ischemia.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of Platelet-Activating Factor to its G-protein coupled receptor (GPCR) on the cell surface. This antagonism prevents the activation of downstream signaling cascades typically initiated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects.

Signaling Pathway of PAF Receptor Antagonism by this compound

The following diagram illustrates the canonical PAF signaling pathway and the inhibitory action of this compound.

Caption: Inhibition of PAF Receptor Signaling by this compound.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro and In Vivo Pharmacological Activity

| Parameter | Species/Model | Condition | This compound Effect | IC50 / Dose | Citation |

| Platelet Aggregation | Washed Rabbit Platelets | PAF (1.85 nM)-induced | Inhibition | 50 nM | [1] |

| Platelet Aggregation | Washed Rabbit Platelets | ADP (5 µM)-induced | No effect | - | [1] |

| Hypotension | Anesthetized Rats | PAF (10-30 ng/kg, i.v.)-induced | Attenuation | 10 mg/kg, i.v. | [1] |

| Hypotension | Anesthetized Rats | Acetylcholine (10 µg/kg, i.v.)-induced | No influence | 10 mg/kg, i.v. | [1] |

| Thrombocytopenia | Rabbits | PAF (500 pmol/kg i.v.)-induced | Dose-dependent inhibition | 3 and 10 mg/kg i.p. | [2] |

| Leukopenia | Rabbits | PAF (500 pmol/kg i.v.)-induced | Dose-dependent inhibition | 3 and 10 mg/kg i.p. | [2] |

| Plasma Thromboxane B2 | Rabbits | PAF (500 pmol/kg i.v.)-induced | Dose-dependent inhibition | 3 and 10 mg/kg i.p. | [2] |

Table 2: Efficacy in a Murine Traumatic Shock Model

| Parameter | Control (Trauma) | This compound (10 mg/kg, i.v.) + Trauma | P-value | Citation |

| Survival Time (h) | 1.62 +/- 0.16 | 3.14 +/- 0.44 | < 0.01 | [1] |

| Plasma Cathepsin D (U/ml) | 12.5 | 5.8 | < 0.01 | [1] |

| Free Amino-Nitrogen (U/ml) | 12.5 | 4.6 | < 0.001 | [1] |

| Myocardial Depressant Factor (U/ml) | 65.1 | 19.4 | < 0.001 | [1] |

Table 3: Efficacy in a Rabbit Endotoxin Shock Model

| Parameter | Control (LPS) | This compound (10 mg/kg) + LPS | P-value | Citation |

| 24-hr Mortality Rate (Pre-treatment) | 75% | 22% | < 0.05 | [2] |

| 10-hr Survival Rate (Post-treatment) | 33% | 87% | < 0.05 | [2] |

| 24-hr Mortality Rate (Post-treatment) | - | No effect | - | [2] |

| LPS-induced Thrombocytopenia | - | Prevention of early phase | - | [2] |

| LPS-induced Thromboxane B2 Elevation | - | Prevention of early phase | - | [2] |

| LPS-induced Leukopenia | - | No effect | - | [2] |

| Plasma Tumor Necrosis Factor | - | No effect | - | [2] |

Table 4: Efficacy in Ischemia-Induced Ventricular Arrhythmias in Isolated Rat Hearts

| Parameter | Control (Ischemia) | This compound (10⁻⁵ M) + Ischemia | This compound (5 x 10⁻⁵ M) + Ischemia | P-value | Citation |

| Ventricular Tachycardia Incidence | 91% | 33% | 25% | < 0.05 | [3] |

| Ventricular Fibrillation Incidence | 75% | 8% | 8% | < 0.05 | [3] |

| Reperfusion-induced Arrhythmias | - | Not suppressed | Not suppressed | - | [3] |

| Left Ventricular End Diastolic Pressure (LVEDP) | Increased | - | Significantly reduced | - | [3] |

Experimental Protocols

Murine Traumatic Shock Model

-

Objective: To evaluate the therapeutic effect of this compound in a lethal model of traumatic shock.

-

Animal Model: Pentobarbital-anesthetized rats.

-

Trauma Induction: Subjects were exposed to Noble-Collip drum trauma to induce a shock state characterized by severe hypotension.

-

Treatment: this compound (10 mg/kg) was administered intravenously 10 minutes post-trauma.

-

Key Parameters Measured: Survival time, plasma levels of cathepsin D, free amino-nitrogen, and myocardial depressant factor.

Experimental Workflow: Murine Traumatic Shock

Caption: Workflow for the murine traumatic shock experiment.

Rabbit Endotoxemia Model

-

Objective: To assess the protective effects of this compound against endotoxin-induced shock.

-

Animal Model: Rabbits.

-

Induction of Endotoxemia: Administration of lipopolysaccharide endotoxin (LPS, 50 µg/kg i.v.).

-

Treatment Paradigms:

-

Pre-treatment: this compound (3 and 10 mg/kg i.p.) administered before LPS challenge.

-

Post-treatment: this compound administered after LPS challenge.

-

-

Key Parameters Measured: Thrombocytopenia, leukopenia, plasma thromboxane B2, plasma tumor necrosis factor, and survival rates at 10 and 24 hours.[2]

In Vitro Platelet Aggregation Assay

-

Objective: To determine the specificity of this compound as a PAF receptor antagonist.

-

Preparation: Washed rabbit platelets.

-

Agonists:

-

Platelet-Activating Factor (PAF, 1.85 nM).

-

Adenosine Diphosphate (ADP, 5 µM).

-

-

Treatment: Platelets were incubated with varying concentrations of this compound.

-

Measurement: Inhibition of agonist-induced platelet aggregation was quantified to determine the IC50 value for PAF-induced aggregation and to assess for off-target effects on ADP-mediated aggregation.[1]

Ischemia-Induced Arrhythmia Model in Isolated Hearts

-

Objective: To investigate the role of PAF in myocardial ischemia and the protective effects of this compound.

-

Model: Isolated working rat hearts.

-

Induction of Ischemia: Ligation of the left main coronary artery for 30 minutes, followed by reperfusion.

-

Treatment: Hearts were perfused with this compound at concentrations of 10⁻⁷, 10⁻⁶, 10⁻⁵, and 5 × 10⁻⁵ M.

-

Key Parameters Measured: Incidence of ventricular tachycardia and fibrillation, heart rate, coronary flow, aortic flow, left ventricular developed pressure (LVDP), its first derivative (LvdP/dtmax), and left ventricular end-diastolic pressure (LVEDP).[3]

Summary and Conclusion

This compound is a specific and potent PAF receptor antagonist with a long duration of action in vivo.[1] Preclinical data strongly support its efficacy in mitigating the pathological consequences of excessive PAF activity in conditions such as traumatic shock, endotoxemia, and myocardial ischemia.[1][2][3] Its ability to selectively block the PAF receptor without interfering with other pathways, such as those mediated by ADP or acetylcholine, underscores its specific mechanism of action.[1] These findings indicate that PAF is a significant mediator in the pathogenesis of these conditions and that PAF receptor antagonism with compounds like this compound represents a viable therapeutic strategy. Further research and clinical investigation would be required to translate these preclinical findings to human diseases.

References

- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

BN 50739: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Platelet-Activating Factor Receptor Antagonist

Introduction

BN 50739 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a key phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and shock.[1][2] By blocking the PAF receptor, this compound has demonstrated significant therapeutic potential in preclinical models of traumatic and endotoxic shock, as well as ischemia-reperfusion injury.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and key signaling pathways, to support further research and drug development efforts.

Chemical Properties

| Property | Value |

| Chemical Name | N-(2-chlorophenyl)-9-methyl-2-thieno[3,2-f][1][5][6]triazolo[4,3-a][1][5]diazepine-6-carboxamide |

| CAS Number | 128672-07-1 |

| Molecular Formula | C28H26ClN5O2S3 |

| Molecular Weight | 596.19 g/mol [7] |

| SMILES String | COc1ccc(cc1OC)SCC(=S)N1CCc2c(C1)sc1c2C(=NCc2n1c(C)nn2)c1ccccc1Cl[6] |

Mechanism of Action

This compound functions as a competitive antagonist at the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). Binding of PAF to its receptor typically activates downstream signaling cascades through Gq and Gi proteins. The Gq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a variety of cellular responses. The Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (camp) levels. This compound competitively binds to the PAFR, preventing PAF from initiating these signaling events.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: Receptor Binding Affinity

| Parameter | Species | Value | Reference |

| pKi | Human | 6.9 | [6] |

Table 2: In Vitro Efficacy

| Assay | Cell Type/System | IC50 | Reference |

| PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 50 nM | [1] |

| PAF-induced Calcium Mobilization | Neurohybrid NG108-15 Cells | 4.8 nM | [2] |

| PAF-induced Phosphoinositide Turnover | Neurohybrid NG108-15 Cells | 3.6 nM | [2] |

Table 3: In Vivo Efficacy

| Animal Model | Species | Dose | Effect | Reference |

| Traumatic Shock | Rat | 10 mg/kg (i.v.) | Prolonged survival time and attenuated biochemical markers of shock. | [1] |

| Endotoxic Shock | Rabbit | 10 mg/kg (i.p.) | Reduced 24-hour mortality rate from 75% to 22%. | [3] |

| Ischemia-induced Ventricular Arrhythmias | Isolated Rat Heart | 10 µM | Reduced incidence of ventricular tachycardia and fibrillation. | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway

Experimental Workflows

Experimental Protocols

PAF-induced Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

-

This compound

-

Platelet-Activating Factor (PAF)

-

Washed rabbit platelets

-

Tyrode's buffer (pH 7.4)

-

Aggregometer

Procedure:

-

Prepare washed rabbit platelets and resuspend them in Tyrode's buffer to a final concentration of 3-5 x 10^8 platelets/mL.

-

Pre-warm the platelet suspension to 37°C.

-

Add 450 µL of the platelet suspension to a siliconized glass cuvette with a stir bar.

-

Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 1.85 nM).[1]

-

Record the change in light transmission for 5-10 minutes using an aggregometer.

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Calcium Mobilization Assay

Objective: To measure the inhibition of PAF-induced intracellular calcium mobilization by this compound.

Materials:

-

This compound

-

Platelet-Activating Factor (PAF)

-

PAFR-expressing cells (e.g., neurohybrid NG108-15 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed PAFR-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

-

Wash the cells with HBSS to remove extracellular dye.

-

Add this compound at various concentrations (or vehicle control) to the wells and incubate for 10-20 minutes.

-

Measure baseline fluorescence for a short period.

-

Add PAF to the wells to stimulate calcium release and immediately begin kinetic fluorescence reading for several minutes.

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

-

Calculate the percentage of inhibition of the PAF-induced calcium response by this compound.

-

Determine the IC50 value from the concentration-response curve.

In Vivo Traumatic Shock Model (Rat)

Objective: To evaluate the protective effects of this compound in a rat model of traumatic shock.

Materials:

-

This compound

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Noble-Collip drum

-

Anesthetic (e.g., pentobarbital)

-

Catheters for drug administration and blood pressure monitoring

Procedure:

-

Anesthetize the rats and insert catheters into the femoral artery (for blood pressure monitoring) and vein (for drug administration).

-

Subject the anesthetized rats to trauma using a Noble-Collip drum (e.g., 40 revolutions/min for 10 minutes).

-

Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle at a specified time point (e.g., 10 minutes post-trauma).[1]

-

Monitor mean arterial blood pressure continuously.

-

Collect blood samples at various time points to measure biochemical markers of shock (e.g., plasma cathepsin D, myocardial depressant factor).

-

Record survival time.

-

Compare the physiological and biochemical parameters and survival rates between the this compound-treated and vehicle-treated groups.

Pharmacokinetics and Metabolism

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively available in the public domain. Preclinical pharmacokinetic studies are essential to fully characterize the drug-like properties of this compound and to guide its potential clinical development.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the PAF receptor with demonstrated efficacy in various in vitro and in vivo models of inflammatory and shock states. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the role of PAF in disease. Further studies are warranted to elucidate its pharmacokinetic profile and to translate the promising preclinical findings into clinical applications.

References

- 1. Beneficial actions of this compound, a new PAF receptor antagonist, in murine traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of this compound, a new platelet-activating factor antagonist, in endotoxin-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a new platelet activating factor antagonist, on ischaemia induced ventricular arrhythmias in isolated working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet activating factor (PAF) and tumor necrosis factor-alpha (TNF alpha) interactions in endotoxemic shock: studies with this compound, a novel PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

BN 50739: A Technical Guide for Researchers

An In-depth Examination of the Platelet-Activating Factor Receptor Antagonist

Abstract

BN 50739 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and thrombotic diseases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, and its effects in various in vitro and in vivo experimental models. Detailed experimental protocols for studying PAF receptor antagonists are also provided to facilitate further research in this area.

Chemical Structure and Properties

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | BN-50739, BN50739 | --INVALID-LINK-- |

| SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--N2C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC5=CC=CC=C5 | --INVALID-LINK-- |

| Molecular Weight | 596.7 g/mol | Calculated |

| Hydrogen Bond Acceptors | 7 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Rotatable Bonds | 7 | --INVALID-LINK-- |

| Melting Point | Not Available | |

| Solubility | Not Available | |

| pKa | Not Available |

Note: Some physicochemical properties are calculated and have not been experimentally determined.

Pharmacological Properties

This compound is a selective antagonist of the platelet-activating factor (PAF) receptor. Its mechanism of action involves competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that lead to various pathological effects.

Table 2: Pharmacological Data for this compound

| Parameter | Species/System | Value | Reference |

| IC50 (PAF-induced platelet aggregation) | Washed rabbit platelets | 50 nM | --INVALID-LINK-- |

| In vivo dose (endotoxin-treated rabbits) | Rabbit | 3 and 10 mg/kg i.p. | --INVALID-LINK-- |

| In vivo dose (murine traumatic shock) | Rat | 10 mg/kg i.v. | --INVALID-LINK-- |

| In vitro concentration (ischemia-induced arrhythmias) | Isolated working rat hearts | 10⁻⁷, 10⁻⁶, 10⁻⁵ and 5 × 10⁻⁵ M | --INVALID-LINK-- |

Signaling Pathway of PAF and Action of this compound

Platelet-activating factor (PAF) mediates its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound, as a PAFR antagonist, blocks the initial binding of PAF, thereby inhibiting this entire signaling cascade.

Caption: PAF Signaling Pathway and the Inhibitory Action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, the following are representative and detailed methodologies for key experiments used to characterize PAF receptor antagonists.

In Vitro Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of a compound on PAF-induced platelet aggregation in vitro.

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Methodology:

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing 3.8% (w/v) sodium citrate (9:1, blood:citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 10 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP, which is used as a blank in the aggregometer.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Aggregation Measurement:

-

Place 225 µL of the adjusted PRP in a siliconized glass cuvette with a stir bar.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle (e.g., DMSO) for 5 minutes at 37°C.

-

Add 25 µL of a PAF solution (e.g., 10 µM in saline with 0.25% BSA) to induce aggregation.

-

Monitor the change in light transmission for at least 5 minutes using a light transmission aggregometer. The percentage of aggregation is calculated with PPP as 100% transmission and PRP as 0% transmission.

-

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation) from the concentration-response curve.

In Vivo Endotoxin Shock Model

This protocol provides a representative method for evaluating the protective effects of a PAF antagonist in a rabbit model of endotoxin-induced shock.

Methodology:

-

Animal Model: Use male New Zealand White rabbits (2-3 kg).

-

Drug Administration: Administer this compound (e.g., 3 and 10 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before the endotoxin challenge.

-

Induction of Shock: Induce endotoxic shock by intravenous (i.v.) injection of E. coli lipopolysaccharide (LPS) at a dose of 1 mg/kg.

-

Monitoring:

-

Monitor mean arterial pressure (MAP) via a catheter inserted into a carotid artery.

-

Collect blood samples at baseline and at various time points post-LPS administration for hematological analysis (platelet and leukocyte counts) and measurement of biochemical markers (e.g., TNF-α, thromboxane B2).

-

Record survival rates over a 24-hour period.

-

-

Data Analysis: Compare the changes in physiological and biochemical parameters and the survival rates between the vehicle-treated and this compound-treated groups.

Caption: Workflow for In Vivo Endotoxin Shock Model.

Conclusion

This compound is a valuable research tool for investigating the role of the platelet-activating factor and its receptor in various physiological and pathological processes. Its specificity and potency as a PAF receptor antagonist make it a suitable candidate for preclinical studies in inflammatory and thrombotic disorders. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of PAF receptor antagonists like this compound. Further research is warranted to fully elucidate its physicochemical properties and to develop a scalable synthesis method.

BN 50739: A Technical Guide to a Hetrazepine-Derived Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN 50739 is a potent and specific platelet-activating factor (PAF) receptor antagonist belonging to the hetrazepine chemical class. Developed by the Institut Henri Beaufour, this compound has demonstrated significant efficacy in various preclinical models of inflammatory and ischemic conditions, including endotoxic shock, traumatic shock, and myocardial ischemia. This document provides a comprehensive technical overview of this compound, summarizing its discovery, mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Discovery and History

Mechanism of Action: PAF Receptor Antagonism

This compound functions as a competitive antagonist of the platelet-activating factor receptor (PAFR).[6] PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events leading to inflammation, platelet aggregation, and increased vascular permeability.[1][7] By binding to the PAFR, this compound prevents the binding of PAF and subsequently inhibits these downstream signaling pathways. This targeted action allows this compound to mitigate the pathological effects of PAF without interfering with other signaling pathways, as evidenced by its lack of effect on ADP-induced platelet aggregation or acetylcholine-induced hypotension.

Signaling Pathway of Platelet-Activating Factor (PAF)

Caption: this compound competitively inhibits the PAF receptor, blocking downstream signaling.

Preclinical Efficacy: Quantitative Data Summary

This compound has been evaluated in several animal models, demonstrating its potential therapeutic utility. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Rabbit Model of Endotoxemia

| Parameter | Treatment Group | Result |

| PAF-induced Thrombocytopenia | This compound (3 and 10 mg/kg i.p.) | Dose-dependent inhibition |

| PAF-induced Leukopenia | This compound (3 and 10 mg/kg i.p.) | Dose-dependent inhibition |

| PAF-induced Plasma Thromboxane B2 | This compound (3 and 10 mg/kg i.p.) | Dose-dependent inhibition |

| LPS-induced 24-hr Mortality | Control | 75% |

| This compound (10 mg/kg) | 22% (P < .05) | |

| LPS-induced 10-hr Survival (Post-treatment) | Control | 33% |

| This compound | 87% (P < .05) |

Data from J Pharmacol Exp Ther. 1990 Sep;254(3):976-81.

Table 2: Effects of this compound on Ischemia-Induced Ventricular Arrhythmias in Isolated Rat Hearts

| Parameter | Control | This compound (10⁻⁵ M) | This compound (5 x 10⁻⁵ M) |

| Ventricular Tachycardia Incidence | 91% | 33% (p<0.05) | 25% (p<0.05) |

| Ventricular Fibrillation Incidence | 75% | 8% (p<0.05) | 8% (p<0.05) |

Data from Cardiovasc Res. 1992 Jun;26(6):579-84.

Table 3: Efficacy of this compound in a Rat Model of Traumatic Shock

| Parameter | Control (Trauma) | This compound (10 mg/kg, i.v.) Post-Trauma |

| Survival Time (h) | 1.62 +/- 0.16 | 3.14 +/- 0.44 (p < 0.01) |

| Plasma Cathepsin D (U/ml) | 12.5 | 5.8 (p < 0.01) |

| Free Amino-Nitrogen (U/ml) | 12.5 | 4.6 (p < 0.001) |

| Myocardial Depressant Factor (U/ml) | 65.1 | 19.4 (p < 0.001) |

Data from Methods Find Exp Clin Pharmacol. 1990 May;12(4):231-7.

Table 4: In Vitro Activity of this compound

| Assay | Parameter | Result |

| PAF-induced Rabbit Platelet Aggregation | IC₅₀ | 50 nM |

| ADP-induced Rabbit Platelet Aggregation | Effect | No inhibition at 5 µM |

Data from Methods Find Exp Clin Pharmacol. 1990 May;12(4):231-7.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the published literature. The following descriptions are based on the methodologies reported in the respective publications.

Endotoxin-Treated Rabbit Model

-

Animal Model: Male rabbits.

-

Induction of Endotoxemia: Intravenous (i.v.) injection of lipopolysaccharide (LPS) from E. coli (50 µg/kg).

-

This compound Administration: Intraperitoneal (i.p.) injection of this compound at doses of 3 and 10 mg/kg for pretreatment studies. For post-treatment studies, the dosage and route were not specified in the abstract.

-

Measured Parameters: Platelet and leukocyte counts, plasma thromboxane B2 levels, and survival rates at 10 and 24 hours.

Isolated Working Rat Heart Model of Ischemia

-

Animal Model: Male Sprague-Dawley rats.

-

Experimental Setup: Isolated working hearts were perfused with a solution containing this compound or vehicle (dimethylsulfoxide).

-

Induction of Ischemia: Regional ischemia was induced by ligation of the left main coronary artery for 30 minutes, followed by reperfusion.

-

This compound Administration: Applied at concentrations of 10⁻⁷, 10⁻⁶, 10⁻⁵, and 5 x 10⁻⁵ M in the perfusate.

-

Measured Parameters: Incidence of ventricular tachycardia and fibrillation, heart rate, coronary flow, aortic flow, left ventricular developed pressure (LVDP), its first derivative (LvdP/dtmax), and left ventricular end-diastolic pressure (LVEDP).

Murine Traumatic Shock Model

-

Animal Model: Pentobarbital-anesthetized rats.

-

Induction of Trauma: Noble-Collip drum trauma. The specific parameters of the drum rotation (speed, duration) were not detailed in the abstract.

-

This compound Administration: Intravenous (i.v.) injection of 10 mg/kg of this compound ten minutes post-trauma.

-

Measured Parameters: Survival time, plasma levels of cathepsin D, free amino-nitrogen, and myocardial depressant factor.

In Vitro Platelet Aggregation Assay

-

Preparation: Washed rabbit platelets.

-

Agonists: Platelet-activating factor (PAF) at 1.85 nM and adenosine diphosphate (ADP) at 5 µM.

-

This compound: Added to assess its inhibitory effect on agonist-induced platelet aggregation.

-

Measured Parameter: IC₅₀ value for the inhibition of PAF-induced aggregation.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for the preclinical assessment of this compound's efficacy.

Conclusion

References

- 1. Ethnopharmacology and the development of natural PAF antagonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. journals.asm.org [journals.asm.org]

- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of UR-12633, a new antagonist of platelet-activating factor, in rodent models of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

BN 50739: A Comprehensive Technical Guide to its Role in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulation of the inflammatory cascade underpins a wide array of pathologies, including septic shock, traumatic injury, and chronic inflammatory diseases. A key mediator in these processes is Platelet-Activating Factor (PAF), a potent phospholipid that activates a variety of cellular responses through its specific G-protein coupled receptor (PAF-R). The therapeutic potential of antagonizing the PAF-R has been a significant area of research. This technical guide provides an in-depth analysis of BN 50739, a specific and potent PAF receptor antagonist, and its role in modulating the inflammatory response. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: PAF Receptor Antagonism

This compound exerts its anti-inflammatory effects by acting as a competitive and specific antagonist of the Platelet-Activating Factor receptor (PAF-R). PAF, upon binding to its receptor on various cell types including platelets, neutrophils, eosinophils, and endothelial cells, initiates a signaling cascade that leads to a host of pro-inflammatory events. These include platelet aggregation, increased vascular permeability, chemotaxis of leukocytes, and the production of other inflammatory mediators. By binding to the PAF-R, this compound effectively blocks the initial step in this cascade, thereby preventing the downstream cellular activation and subsequent inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy of this compound in mitigating PAF-induced inflammatory responses.

Table 1: In Vitro Efficacy of this compound

| Assay | Species | Agonist (Concentration) | This compound IC₅₀ | Reference |

| Platelet Aggregation | Rabbit (washed) | PAF (1.85 nM) | 50 nM | (Karasawa et al., 1990)[1] |

| PAF-R Mediated Ca²⁺ Mobilization | Neurohybrid NG108-15 cells | PAF | 4.8 nM | (Yue et al., 1991) |

| PAF-induced Phosphoinositide Turnover | Neurohybrid NG108-15 cells | PAF | 3.6 nM | (Yue et al., 1991) |

Table 2: In Vivo Efficacy of this compound in Animal Models of Shock

| Animal Model | Species | This compound Dose (Route) | Key Findings | Reference |

| Traumatic Shock | Rat | 10 mg/kg (i.v.) | - Prolonged survival time from 1.62 ± 0.16 h to 3.14 ± 0.44 h (p < 0.01).- Attenuated increases in plasma cathepsin D, free amino-nitrogen, and myocardial depressant factor.[1] | (Karasawa et al., 1990)[1] |

| Endotoxemic Shock | Rabbit | 10 mg/kg (i.p., pretreatment) | - Reduced 24-hr mortality rate from 75% to 22% (p < 0.05).- Prevented early phase of LPS-induced thrombocytopenia and thromboxane B2 elevation. | (Yue et al., 1990) |

| Endotoxemic Shock | Rabbit | 10 mg/kg (i.p., post-treatment) | - Increased 10-hr survival rate from 33% to 87% (p < 0.05). | (Yue et al., 1990) |

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway and Inhibition by this compound

The binding of PAF to its G-protein coupled receptor (PAF-R) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to many of the pro-inflammatory actions of PAF. This compound, by blocking the PAF-R, prevents the initiation of this entire downstream signaling pathway.

Experimental Workflow: In Vivo Traumatic Shock Model

The Noble-Collip drum is a standardized method for inducing traumatic shock in rodents. The following workflow illustrates the key steps in evaluating the efficacy of this compound in this model.

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on PAF-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from a healthy rabbit via cardiac puncture into a syringe containing 3.8% sodium citrate (1:9 ratio of citrate to blood).

-

Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Washed Platelet Suspension:

-

To remove plasma components, acidify the PRP with 0.1 volume of acid-citrate-dextrose solution and centrifuge at 800 x g for 10 minutes.

-

Resuspend the platelet pellet in a calcium-free Tyrode's buffer containing 0.25% bovine serum albumin and 10 mM HEPES, pH 7.4.

-

-

Aggregation Measurement:

-

Pre-warm the washed platelet suspension (typically 0.25 ml) to 37°C in a siliconized glass cuvette with a stirring bar in an aggregometer.

-

Add this compound or vehicle control and incubate for a specified period (e.g., 2 minutes).

-

Initiate aggregation by adding a sub-maximal concentration of PAF (e.g., 1.85 nM).[1]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and the platelet suspension (0%).

-

The IC₅₀ value is determined as the concentration of this compound that inhibits 50% of the maximal aggregation induced by PAF.

-

In Vivo Traumatic Shock Model (Rat)

Objective: To evaluate the protective effects of this compound in a model of severe traumatic shock.

Methodology:

-

Animal Preparation:

-

Fast male Sprague-Dawley rats overnight with free access to water.

-

Anesthetize the rats with sodium pentobarbital (e.g., 30 mg/kg, i.p.).

-

Catheterize the carotid artery to monitor mean arterial pressure (MAP) and the jugular vein for drug administration.

-

-

Induction of Trauma:

-

Place the anesthetized rat in a Noble-Collip drum.

-

Rotate the drum at a standardized speed (e.g., 40 rpm) for a set number of revolutions (e.g., 600 revolutions). This induces repeated blunt trauma.

-

-

Treatment and Monitoring:

-

Following trauma induction, remove the rat from the drum and place it in a supine position.

-

Administer this compound (10 mg/kg) or vehicle intravenously 10 minutes post-trauma.[1]

-

Continuously monitor MAP.

-

Collect blood samples at specified time points for biochemical analysis.

-

Record the time of death to determine the survival time.

-

-

Biochemical Analysis:

-

Plasma Cathepsin D Activity: Measure using a fluorometric assay kit based on the cleavage of a specific substrate, releasing a fluorophore. The fluorescence intensity is proportional to the enzyme activity.

-

Myocardial Depressant Factor (MDF) Activity: Typically measured by a bioassay, such as the isolated cat papillary muscle preparation, where the depression of contractility is quantified. Alternatively, a paper chromatographic method can be used for its assay.

-

In Vivo Endotoxemic Shock Model (Rabbit)

Objective: To assess the efficacy of this compound in a model of sepsis-induced shock.

Methodology:

-

Animal Preparation:

-

Use male New Zealand White rabbits.

-

Place catheters in the central ear artery for blood pressure monitoring and blood sampling, and in the marginal ear vein for infusions.

-

-

Induction of Endotoxemia:

-

Administer a lethal dose of E. coli lipopolysaccharide (LPS), for example, 50 µg/kg, intravenously.

-

-

Treatment Regimens:

-

Pretreatment: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) at a specified time (e.g., 30 minutes) before the LPS challenge.

-

Post-treatment: Administer this compound at a specified time after the LPS challenge.

-

-

Monitoring and Data Collection:

-

Continuously monitor hemodynamic parameters.

-

Collect blood samples at regular intervals to measure platelet and leukocyte counts, and levels of inflammatory mediators like thromboxane B₂.

-

Observe the animals for a defined period (e.g., 24 hours) to determine survival rates.

-

Conclusion

The data presented in this technical guide strongly support the role of this compound as a potent and specific antagonist of the PAF receptor. Its ability to inhibit PAF-induced platelet aggregation and downstream signaling in vitro, and to confer significant protection in preclinical models of traumatic and endotoxemic shock, highlights its therapeutic potential in inflammatory conditions where PAF is a key pathological mediator. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological profile of this compound and other PAF receptor antagonists. The visualization of the signaling pathway and experimental workflows aims to provide a clear conceptual framework for understanding the mechanism of action and the experimental basis for the observed anti-inflammatory effects of this compound. Further research is warranted to explore the full therapeutic utility of this compound in a clinical setting.

References

BN 50739: A Technical Overview of its Antagonistic Action on Platelet-Activating Factor Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a highly active phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and shock.[2][3] By blocking the PAF receptor, this compound has demonstrated significant therapeutic potential in preclinical models of traumatic shock, endotoxemia, and myocardial ischemia. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its influence on signal transduction pathways, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: PAF Receptor Antagonism

This compound exerts its effects by competitively binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[3] This binding prevents the endogenous ligand, PAF, from activating the receptor and initiating downstream intracellular signaling cascades. The specificity of this compound for the PAF receptor has been demonstrated by its ability to inhibit PAF-induced cellular responses without affecting those triggered by other agonists.[1]

Quantitative Data on the Efficacy of this compound

The inhibitory and protective effects of this compound have been quantified in various experimental settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation

| Parameter | Value | Species | Reference |

| IC50 | 50 nM | Rabbit | [1] |

Table 2: In Vivo Efficacy in a Rat Model of Traumatic Shock

| Parameter | Control (Trauma) | This compound (10 mg/kg, i.v.) | p-value | Reference |

| Survival Time | 1.62 +/- 0.16 h | 3.14 +/- 0.44 h | < 0.01 | [1] |

| Plasma Cathepsin D | 12.5 U/ml | 5.8 U/ml | < 0.01 | [1] |

| Free Amino-Nitrogen | 12.5 U/ml | 4.6 U/ml | < 0.001 | [1] |

| Myocardial Depressant Factor | 65.1 U/ml | 19.4 U/ml | < 0.001 | [1] |

Table 3: Protective Effects in a Rabbit Model of Endotoxemia

| Parameter | Control (LPS) | This compound (10 mg/kg, i.p.) | p-value | Reference |

| 24-hr Mortality Rate | 75% | 22% | < 0.05 | [4] |

| 10-hr Survival Rate (Post-treatment) | 33% | 87% | < 0.05 | [4] |

Table 4: Effects on Ischemia-Induced Ventricular Arrhythmias in Isolated Rat Hearts

| Parameter | Control | This compound (10⁻⁵ M) | This compound (5 x 10⁻⁵ M) | p-value | Reference |

| Incidence of Ventricular Tachycardia | 91% | 33% | 25% | < 0.05 | [5][6] |

| Incidence of Ventricular Fibrillation | 75% | 8% | 8% | < 0.05 | [5][6] |

Table 5: Inhibition of PAF-Induced Intracellular Calcium Mobilization and Phosphoinositide Turnover in Neurohybrid NG108-15 Cells

| Parameter | EC50 (PAF) | IC50 (this compound) | Reference |

| [Ca²⁺]i Mobilization | 6.8 nM | 4.8 nM | [7] |

| IP₃ Formation | 5.1 nM | 3.6 nM | [7] |

Signal Transduction Pathways Modulated by this compound

By blocking the PAF receptor, this compound inhibits the activation of several key signal transduction pathways. The primary pathway initiated by PAF receptor activation involves the Gq alpha subunit of the associated G-protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to IP₃ receptors, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.

Furthermore, PAF receptor activation has been shown to stimulate Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2 and p38 MAPK pathways. These pathways play crucial roles in cell proliferation, differentiation, inflammation, and apoptosis. The inhibition of these pathways by this compound likely contributes to its therapeutic effects.

PAF Receptor Signaling Pathway and its Inhibition by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are synthesized from established experimental models and the available information from studies on this compound.

PAF-Induced Platelet Aggregation in Washed Rabbit Platelets

Objective: To determine the in vitro inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

-

Platelet-Activating Factor (PAF)

-

This compound

-

Washed rabbit platelets

-

Platelet aggregometer

-

Tyrode's buffer

Procedure:

-

Preparation of Washed Rabbit Platelets:

-

Draw blood from a rabbit into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Treat the PRP with a platelet inhibitor (e.g., prostacyclin) to prevent activation during washing.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Resuspend the platelet pellet in Tyrode's buffer and repeat the washing step.

-

Finally, resuspend the platelets in Tyrode's buffer to the desired concentration.

-

-

Aggregation Assay:

-

Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with stirring.

-

Add this compound at various concentrations (or vehicle control) to the platelet suspension and incubate for a specified time (e.g., 2 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1.85 nM).[1]

-

Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.

-

Calculate the IC50 value for this compound based on the concentration-response curve.

-

Workflow for PAF-induced platelet aggregation assay.

Rat Model of Traumatic Shock

Objective: To evaluate the in vivo efficacy of this compound in a model of traumatic shock.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Noble-Collip drum

-

Anesthetic (e.g., pentobarbital)

-

Catheters for drug administration and blood sampling

-

This compound

Procedure:

-

Animal Preparation:

-

Anesthetize the rats with pentobarbital.

-

Surgically implant catheters into a major vein (for drug administration) and a major artery (for blood pressure monitoring and blood sampling).

-

-

Induction of Trauma:

-

Place the anesthetized rat in a Noble-Collip drum.

-

Rotate the drum at a standardized speed for a specific number of revolutions to induce trauma.

-

-

Treatment and Monitoring:

-

Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle control at a set time point post-trauma (e.g., 10 minutes).[1]

-

Continuously monitor mean arterial pressure.

-

Record survival time for each animal.

-

Collect blood samples at specified time points to measure biochemical markers of shock (e.g., cathepsin D, free amino-nitrogen, myocardial depressant factor).

-

Rabbit Model of Endotoxemia

Objective: To assess the protective effects of this compound in a model of endotoxin-induced shock.

Materials:

-

New Zealand White rabbits

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Catheters for drug administration and blood sampling

Procedure:

-

Animal Preparation:

-

Implant catheters for intravenous and/or intraperitoneal drug administration and for blood sampling.

-

-

Induction of Endotoxemia:

-

Administer a single intravenous or intraperitoneal injection of LPS at a dose known to induce shock and mortality (e.g., 50 µg/kg, i.v.).[4]

-

-

Treatment and Monitoring:

-

Pre-treatment: Administer this compound (e.g., 3 and 10 mg/kg, i.p.) at a specified time before LPS administration.[4]

-

Post-treatment: Administer this compound at a specified time after LPS administration.[4]

-

Monitor survival rates at various time points (e.g., 10 and 24 hours).

-

Collect blood samples to measure hematological parameters (e.g., platelet and leukocyte counts) and biochemical markers (e.g., thromboxane B₂).

-

Isolated Working Rat Heart Model of Ischemia-Induced Arrhythmias

Objective: To determine the effect of this compound on ventricular arrhythmias induced by myocardial ischemia.

Materials:

-

Male Sprague-Dawley rats

-

Langendorff apparatus for isolated heart perfusion

-

Krebs-Henseleit buffer

-

Suture for coronary artery ligation

-

Electrocardiogram (ECG) recording system

-

This compound

Procedure:

-

Heart Isolation and Perfusion:

-

Anesthetize the rat and rapidly excise the heart.

-

Mount the heart on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

-

-

Induction of Ischemia:

-

Treatment and Monitoring:

-

Perfuse the hearts with Krebs-Henseleit buffer containing this compound at various concentrations (e.g., 10⁻⁷ to 5 x 10⁻⁵ M) or vehicle control.[6]

-

Continuously record the ECG throughout the experiment.

-

Analyze the ECG recordings for the incidence and duration of ventricular tachycardia and ventricular fibrillation.

-

Monitor heart function parameters such as heart rate, coronary flow, and left ventricular developed pressure.

-

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Objective: To measure the effect of this compound on PAF-induced changes in intracellular calcium concentration in neurohybrid NG108-15 cells.

Materials:

-

NG108-15 cells

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

PAF

-

This compound

-

Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading with Fura-2 AM:

-

Incubate NG108-15 cells with Fura-2 AM in a suitable buffer. The AM ester allows the dye to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.

-

-

Fluorescence Measurement:

-

Wash the cells to remove extracellular Fura-2 AM.

-

Place the cells in the fluorometer or on the microscope stage.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Stimulation and Inhibition:

-

Establish a baseline fluorescence ratio.

-

Add PAF to stimulate an increase in [Ca²⁺]i.

-

In separate experiments, pre-incubate the cells with this compound before adding PAF to determine its inhibitory effect.

-

Phosphoinositide Turnover Assay

Objective: To assess the effect of this compound on PAF-stimulated phosphoinositide turnover in neurohybrid NG108-15 cells.

Materials:

-

NG108-15 cells

-

[³H]myo-inositol

-

PAF

-

This compound

-

Lithium chloride (LiCl)

-

Ion-exchange chromatography columns

Procedure:

-

Cell Labeling:

-

Incubate NG108-15 cells with [³H]myo-inositol for an extended period (e.g., 24-48 hours) to label the cellular phosphoinositide pools.

-

-

Stimulation and Inhibition:

-

Pre-incubate the labeled cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add PAF to stimulate phosphoinositide turnover.

-

In separate experiments, pre-incubate the cells with this compound before adding PAF.

-

-

Extraction and Separation of Inositol Phosphates:

-

Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Extract the water-soluble inositol phosphates.

-

Separate the different inositol phosphates (e.g., IP₁, IP₂, IP₃) using anion-exchange chromatography.

-

-

Quantification:

-

Measure the radioactivity in the collected fractions using liquid scintillation counting to quantify the amount of each inositol phosphate produced.

-

Conclusion

This compound is a well-characterized, specific antagonist of the PAF receptor with demonstrated efficacy in a variety of preclinical models of inflammatory and ischemic conditions. Its mechanism of action involves the direct blockade of the PAF receptor, thereby inhibiting the downstream signaling cascades, including the Gq/PLC/IP₃/Ca²⁺ pathway and MAPK pathways. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of PAF receptor antagonists and their potential therapeutic applications. Further investigation into the precise interplay between the PAF receptor and various MAPK signaling modules will continue to enhance our understanding of the multifaceted roles of PAF in health and disease.

References

- 1. Activation of ERK1/2 by platelet-activating factor receptor is independent of receptor internalisation and G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biochem.wustl.edu [biochem.wustl.edu]

- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet-activating factor receptor activation promotes prostate cancer cell growth, invasion and metastasis via ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. hellobio.com [hellobio.com]

BN 50739: A Technical Guide to its Specificity for the Platelet-Activating Factor (PAF) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of BN 50739, a potent antagonist of the Platelet-Activating Factor (PAF) receptor. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for professionals in the field.

Core Efficacy and Specificity Data

This compound demonstrates high affinity and selective antagonism for the PAF receptor. Its efficacy has been characterized through various in vitro and in vivo studies, which are summarized below.

Quantitative Data Summary

The following tables present the key quantitative metrics defining the binding affinity and functional inhibition of the PAF receptor by this compound.

Table 1: Binding Affinity of this compound for the Human PAF Receptor

| Ligand | Parameter | Value | Species | Source |

| This compound | pKi | 6.9 | Human | [1] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Inhibitory Activity of this compound

| Assay | Parameter | Value | Test System | PAF Concentration | Source |

| PAF-Induced Calcium Mobilization | IC50 | 4.8 nM | Neurohybrid NG108-15 Cells | - | [2] |

| PAF-Stimulated Phosphoinositide Metabolism | IC50 | 3.6 nM | Neurohybrid NG108-15 Cells | - | [2] |

| PAF-Induced Platelet Aggregation | IC50 | 50 nM | Washed Rabbit Platelets | 1.85 nM | [3] |

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 3: Selectivity Profile of this compound

| Assay | Agonist | Concentration | Effect of this compound | Test System | Source |

| Platelet Aggregation | ADP | 5 µM | No inhibition | Washed Rabbit Platelets | [3] |

| Hypotension | Acetylcholine | 10 µg/kg, i.v. | No influence | Anesthetized Rats | [3] |

Signaling Pathways and Experimental Workflows

To fully understand the mechanism of action and the methods used to characterize this compound, the following diagrams illustrate the relevant biological pathways and experimental procedures.

PAF Receptor Signaling Pathway

Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (GPCR), primarily activating the Gq/11 and Gi/o pathways. The Gq/11 pathway stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking PAF from binding to its receptor and thereby inhibiting these downstream signaling events.

PAF Receptor Signaling Cascade and Point of Inhibition by this compound.

Experimental Workflow: Washed Rabbit Platelet Aggregation Assay

This workflow outlines the key steps in a washed rabbit platelet aggregation assay, a common method for assessing the functional effects of PAF receptor antagonists like this compound.

Workflow for a Washed Rabbit Platelet Aggregation Assay.

Experimental Workflow: Calcium Mobilization Assay in NG108-15 Cells

This diagram illustrates the general procedure for measuring intracellular calcium mobilization in NG108-15 cells, a key assay for determining the inhibitory effect of compounds on PAF receptor signaling.

Workflow for a Calcium Mobilization Assay in NG108-15 Cells.

Detailed Experimental Protocols

While the precise, detailed protocols from the original publications are not fully available in the public domain, the following sections provide comprehensive, standardized methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established practices in the field and are intended to serve as a guide for researchers.

Washed Rabbit Platelet Aggregation Assay

This method is used to assess the ability of this compound to inhibit PAF-induced platelet aggregation in a plasma-free system.

1. Materials and Reagents:

-

Whole blood from healthy rabbits

-

Anticoagulant solution (e.g., Acid-Citrate-Dextrose)

-

Tyrode's buffer (pH 7.4) containing bovine serum albumin (BSA)

-

Prostaglandin E1 (PGE1) or prostacyclin (PGI2) solution

-

Apyrase

-

Platelet-Activating Factor (PAF)

-

This compound

-

Aggregometer and cuvettes

2. Platelet Preparation: a. Collect rabbit blood into a syringe containing an anticoagulant. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). c. To the PRP, add PGE1 or PGI2 to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets. e. Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1/PGI2 and apyrase. f. Repeat the washing step (d and e) at least once. g. After the final wash, resuspend the platelets in Tyrode's buffer without PGE1/PGI2. h. Determine the platelet count using a hematology analyzer and adjust to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) with Tyrode's buffer.

3. Aggregation Measurement: a. Place an aliquot of the washed platelet suspension into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C. b. Add various concentrations of this compound or vehicle (control) to the platelet suspension and incubate for a defined period (e.g., 2-5 minutes). c. Initiate the aggregation by adding a sub-maximal concentration of PAF (e.g., 1.85 nM).[3] d. Record the change in light transmittance for several minutes. An increase in light transmittance corresponds to platelet aggregation.

4. Data Analysis: a. The maximum aggregation for each concentration of this compound is determined. b. The percentage of inhibition is calculated relative to the control (vehicle-treated) aggregation. c. An IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay in NG108-15 Cells

This assay measures the ability of this compound to block the PAF-induced increase in intracellular free calcium in a neuronal cell line.

1. Materials and Reagents:

-

NG108-15 cells

-

Cell culture medium (e.g., DMEM) with supplements

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

-

Fura-2 AM (or another calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

Probenecid (optional)

-

Platelet-Activating Factor (PAF)

-

This compound

-

Fluorescence microscope with an imaging system or a fluorescence plate reader

2. Cell Preparation and Dye Loading: a. Culture NG108-15 cells under standard conditions. b. Seed the cells onto glass coverslips or in multi-well plates suitable for fluorescence measurements and allow them to adhere. c. Prepare a loading buffer containing Fura-2 AM, Pluronic F-127 (to aid dye solubilization), and optionally probenecid (to inhibit dye extrusion) in HBSS. d. Remove the culture medium from the cells and wash with HBSS. e. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark. f. After incubation, wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

3. Calcium Measurement: a. Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope or place the multi-well plate in a plate reader. b. Perfuse the cells with HBSS and record a baseline fluorescence. For ratiometric dyes like Fura-2, alternately excite at two wavelengths (e.g., 340 nm and 380 nm) and record the emission at a single wavelength (e.g., 510 nm). c. Add various concentrations of this compound or vehicle to the cells and incubate for a specified time. d. Stimulate the cells by adding PAF. e. Continuously record the fluorescence intensity ratio before, during, and after the addition of PAF.

4. Data Analysis: a. The ratio of the fluorescence intensities at the two excitation wavelengths is calculated over time. This ratio is proportional to the intracellular calcium concentration. b. The peak increase in the fluorescence ratio following PAF stimulation is determined for each condition. c. The percentage of inhibition by this compound is calculated relative to the response in the absence of the inhibitor. d. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

The available data robustly demonstrates that this compound is a potent and specific antagonist of the PAF receptor. Its high affinity for the receptor translates into effective functional inhibition of PAF-induced signaling pathways, as evidenced by the low nanomolar IC50 values in calcium mobilization, phosphoinositide metabolism, and platelet aggregation assays. The lack of activity against ADP and acetylcholine-mediated responses underscores its selectivity. This comprehensive profile makes this compound a valuable tool for investigating the physiological and pathological roles of PAF and a promising candidate for therapeutic development.

References

BN 50739: A Technical Guide to a Specific Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN 50739 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive overview of its known synonyms, alternative names, and its mechanism of action through the PAF receptor signaling pathway. Detailed summaries of its pharmacological effects are presented in tabular format, drawing from key preclinical studies. Furthermore, this guide outlines the experimental methodologies employed in these studies to facilitate replication and further investigation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to enhance understanding.

Synonyms and Alternative Names

The compound this compound is also known by the following names:

-

BN-50739

-

BN50739

It is classified as a synthetic organic compound.[1]

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its effects by specifically blocking the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor typically initiates a cascade of intracellular signaling events that mediate inflammation, platelet aggregation, and other physiological and pathological processes. This compound competitively inhibits this binding, thereby attenuating the downstream effects of PAF.

The PAF receptor is coupled to both Gq and Gi proteins.[2][3] Upon activation by PAF, the receptor triggers multiple signaling pathways:

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5]

-